Calcium tartrate

Description

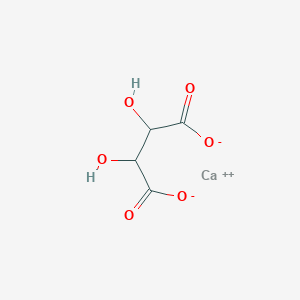

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911837 | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystalline powder with a white or off-white colour | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

110720-66-6, 3164-34-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Calcium Tartrate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium tartrate nanoparticles. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in nanomaterial synthesis, characterization, and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate a deeper understanding of the methodologies involved.

Introduction

This compound, a salt of tartaric acid, has garnered significant interest in the field of nanomaterials due to its biocompatibility and potential applications in various fields, including as a drug delivery vehicle. The synthesis of this compound at the nanoscale imparts unique physicochemical properties, such as a high surface-area-to-volume ratio, which can be advantageous for applications like drug loading and controlled release. This guide will focus on the primary methods for the synthesis of this compound nanoparticles and the key techniques for their thorough characterization.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods. The most commonly reported is the wet chemical precipitation method. Alternative approaches, such as microemulsion and sonochemical methods, offer different levels of control over particle size and morphology.

Wet Chemical Precipitation Method

This bottom-up approach involves the reaction of soluble calcium and tartrate precursors in a controlled environment, often with the use of a surfactant to regulate particle growth and prevent agglomeration.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 1 M aqueous solution of calcium chloride (CaCl₂).

-

Prepare a 1 M aqueous solution of L-tartaric acid (C₄H₆O₆).

-

Prepare a surfactant solution, for example, by adding Triton X-100 to deionized water.

-

-

Reaction:

-

In a beaker, mix a specific volume of the 1 M tartaric acid solution with the surfactant solution under constant stirring.

-

Slowly add a stoichiometric equivalent of the 1 M calcium chloride solution to the tartaric acid-surfactant mixture. The addition is typically done dropwise to ensure controlled precipitation.

-

Maintain constant and vigorous stirring throughout the addition process. A magnetic stirrer set at a moderate speed is commonly used.

-

-

Precipitation and Washing:

-

Continue stirring for a defined period (e.g., 1-2 hours) after the complete addition of the calcium chloride solution to allow for the formation and stabilization of the nanoparticles.

-

The resulting white precipitate of this compound nanoparticles is then collected by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and the surfactant.

-

-

Drying:

-

Dry the washed nanoparticles in a hot air oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Microemulsion Method

The microemulsion technique provides a nanoreactor environment for the synthesis of nanoparticles with a narrow size distribution. A water-in-oil (w/o) microemulsion is typically used, where aqueous nanodroplets containing the reactants are dispersed in a continuous oil phase, stabilized by a surfactant.

Experimental Protocol:

-

Microemulsion Preparation:

-

Prepare two separate water-in-oil microemulsions.

-

Microemulsion A: Disperse an aqueous solution of calcium chloride in an oil phase (e.g., cyclohexane) with a surfactant (e.g., CTAB) and a co-surfactant (e.g., n-butanol).

-

Microemulsion B: Disperse an aqueous solution of tartaric acid in the same oil phase with the same surfactant and co-surfactant.

-

-

Reaction:

-

Mix the two microemulsions under constant stirring. The collision and coalescence of the aqueous nanodroplets initiate the reaction between the calcium and tartrate ions, leading to the precipitation of this compound nanoparticles within the nanodroplets.

-

-

Nanoparticle Recovery:

-

Destabilize the microemulsion by adding a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

Collect the precipitated nanoparticles by centrifugation.

-

Wash the nanoparticles thoroughly with ethanol and water to remove the oil phase, surfactant, and any unreacted precursors.

-

Dry the nanoparticles as described in the wet chemical method.

-

Sonochemical Method

The sonochemical method utilizes the energy of acoustic cavitation to induce the chemical reaction. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, facilitating the formation of nanoparticles.

Experimental Protocol:

-

Reaction Mixture:

-

Prepare an aqueous solution containing both calcium chloride and tartaric acid. A surfactant may also be added to control particle size.

-

-

Ultrasonic Irradiation:

-

Immerse an ultrasonic probe into the reaction mixture.

-

Apply high-intensity ultrasound at a specific frequency (e.g., 20 kHz) for a defined period. The acoustic cavitation will drive the reaction and the formation of nanoparticles.

-

-

Product Recovery:

-

After sonication, collect the formed precipitate by centrifugation.

-

Wash and dry the nanoparticles as previously described.

-

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to determine their physicochemical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The broadening of diffraction peaks in the XRD pattern is indicative of the nanostructured nature of the material.[1][2]

Experimental Protocol:

-

Sample Preparation: A small amount of the dried nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Analysis: The average crystallite size (D) can be estimated from the broadening of a diffraction peak using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

| Parameter | Typical Value |

| Radiation Source | Cu Kα |

| 2θ Scan Range | 10° - 80° |

| Step Size | 0.02° |

| Scan Speed | 2°/min |

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.

Experimental Protocol:

-

Sample Preparation:

-

Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

-

Place a drop of the dispersion onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely at room temperature.

-

-

Imaging: The grid is then imaged using a TEM at a specific acceleration voltage.

| Parameter | Typical Value |

| Acceleration Voltage | 100-200 kV |

| Grid Type | Carbon-coated copper grid |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized material, confirming the formation of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Mix a small amount of the nanoparticle powder with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

| Parameter | Typical Value |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 32 |

Thermal Gravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and composition of the nanoparticles by measuring the change in mass as a function of temperature. For this compound dihydrate nanoparticles, TGA can be used to determine the temperature at which the water of hydration is lost and the decomposition of the tartrate moiety occurs.[2][3]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the nanoparticle powder is placed in a TGA crucible.

-

Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

| Parameter | Typical Value |

| Temperature Range | Room temperature to 800 °C |

| Heating Rate | 10 °C/min |

| Purge Gas | Nitrogen |

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound nanoparticles synthesized by the wet chemical method.

| Characterization Technique | Parameter | Typical Value | Reference |

| XRD | Crystallite Size | 22.8 – 23.9 nm | [2] |

| TEM | Particle Size | 20 - 50 nm | [2] |

| TGA | Thermal Stability | Stable up to 120 °C | [2] |

Application in Drug Delivery

Due to their biocompatibility and pH-responsive nature, calcium-based nanoparticles are extensively explored as carriers for drug delivery.[4][5] While specific data for drug-loaded this compound nanoparticles is limited, the following protocols, commonly used for analogous calcium-based systems, can be adapted.

Drug Loading

Drug loading can be achieved by either co-precipitation or incubation.

Experimental Protocol (Incubation Method):

-

Disperse a known amount of synthesized this compound nanoparticles in a solution containing the drug of interest.

-

Stir the suspension for a specific period (e.g., 24 hours) at room temperature to allow for drug adsorption onto and into the nanoparticles.

-

Separate the drug-loaded nanoparticles from the solution by centrifugation.

-

Wash the nanoparticles to remove any unbound drug.

-

Lyophilize the drug-loaded nanoparticles for storage.

The amount of drug loaded can be determined indirectly by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) are calculated as follows:

-

DLE (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release

The release of the loaded drug from the nanoparticles is typically studied under conditions that mimic the physiological environment. The dialysis bag method is a commonly used technique.[6][7][8]

Experimental Protocol (Dialysis Bag Method):

-

Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment).

-

Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

-

Place the sealed dialysis bag in a larger volume of the same release medium, maintained at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

-

Plot the cumulative percentage of drug released as a function of time.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound nanoparticles. The wet chemical precipitation method is a straightforward and commonly used approach, while microemulsion and sonochemical methods offer alternative routes with potential advantages in controlling nanoparticle properties. A comprehensive characterization using XRD, TEM, FTIR, and TGA is crucial for understanding the physicochemical attributes of the synthesized nanoparticles. While the application of this compound nanoparticles in drug delivery is a promising area, further research is needed to establish specific drug loading and release profiles. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this nanomaterial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. Calcium Carbonate-Based Nanoplatforms for Cancer Therapeutics: Current State of Art and Future Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Calcium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of calcium tartrate, a compound of significant interest in the pharmaceutical and food industries. This document collates essential quantitative data, detailed experimental protocols for its characterization, and visual workflows to aid in research and development.

Core Physicochemical Properties

This compound (C₄H₄CaO₆) is the calcium salt of tartaric acid. It is commonly found as a tetrahydrate (CaC₄H₄O₆ · 4H₂O).[1] Its properties are crucial for its application as an excipient, acidity regulator, and preservative.[2]

General Properties

| Property | Value | Reference |

| IUPAC Name | calcium (2R,3R)-2,3-dihydroxybutanedioate | [3] |

| Molecular Formula | C₄H₄CaO₆ | [3] |

| Molar Mass (Anhydrous) | 188.15 g/mol | [3] |

| Molar Mass (Tetrahydrate) | 260.21 g/mol | [4] |

| Appearance | Fine, white or off-white crystalline powder | [3][4] |

| pH (5% slurry) | 6.0 - 9.0 | [3] |

Solubility

This compound is characterized by its low solubility in water, a property that is temperature-dependent.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.01 g / 100 mL | 20 | [2][3] |

| Water | 0.026 g / 100 g | 0 | |

| Water | 0.034 g / 100 g | 20 | |

| Water | 0.130 g / 100 g | 80 | |

| Ethanol | Sparingly soluble | - | [2][3] |

| Diethyl Ether | Slightly soluble | - | [2][3] |

| Acids | Soluble | - | [2][3] |

Crystal Structure

This compound tetrahydrate typically crystallizes in an orthorhombic system.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | P2₁2₁2₁ | [6] |

| a | 9.4590 Å | [5] |

| b | 6.4640 Å | [5] |

| c | 5.3960 Å | [5] |

| α, β, γ | 90° | [3] |

| Z | 4 | [3] |

Another reported orthorhombic structure has the following lattice parameters: a = 7.6418 Å, b = 9.9656 Å, and c = 7.2395 Å with a space group of C 2 2 2₁.[3] A triclinic centrosymmetric form of this compound tetrahydrate has also been identified.[2]

Thermal Decomposition

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal that this compound tetrahydrate undergoes a multi-step decomposition process upon heating. The dehydration of the tetrahydrate is followed by the decomposition of the anhydrous salt.

| Technique | Temperature (°C) | Observation | Reference |

| TGA | ~100 - 275 | Loss of water molecules (dehydration) | [7] |

| TGA | 312.5 | Initial decomposition into calcium carbonate | [7] |

| TGA | >650 | Decomposition to calcium oxide | |

| DSC | 113 - 188 | Endothermic peaks corresponding to the evaporation of water molecules | [7] |

| DSC | ~275 | Endothermic peak corresponding to total dehydration | [7] |

| DSC | ~492 | Exothermic peak | [5] |

The thermal decomposition ultimately yields calcium oxide.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy confirms the presence of key functional groups in this compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3600 - 3400 | O-H stretching (water of crystallization) | [8] |

| 2990 - 2850 | C-H stretching | [8] |

| ~1590 | C=O stretching (asymmetric) of carboxylate | [9] |

| ~1385 | C=O stretching (symmetric) of carboxylate | [9] |

| ~1147 | C-H vibrational modes | [8] |

| 1061 - 1011 | C-O stretching and O-H deformation | [8] |

| 817 - 534 | Calcium-Oxygen bonding | [8] |

Raman Spectroscopy

Raman spectroscopy provides complementary information on the vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2978, 2884 | C-H stretching | |

| 1435 | Asymmetric COO⁻ stretching | |

| 1086 | Symmetric COO⁻ stretching | |

| 881, 807 | C-C stretching | |

| 724 | Asymmetric COO⁻ deformation | |

| 290 | Symmetric COO⁻ deformation |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Synthesis of this compound Tetrahydrate

This protocol describes a typical laboratory synthesis of this compound tetrahydrate.

-

Preparation of Reactant Solutions:

-

Prepare a 1 M solution of tartaric acid (C₄H₆O₆) in deionized water.

-

Prepare a 1 M solution of calcium chloride (CaCl₂) in deionized water.

-

-

Precipitation:

-

In a beaker, slowly add the 1 M calcium chloride solution to the 1 M tartaric acid solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

-

Digestion and Washing:

-

Continue stirring the mixture for 30 minutes to allow for the complete precipitation.

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

-

Drying:

-

Filter the precipitate using a Buchner funnel.

-

Dry the collected this compound in an oven at a temperature below 100°C to obtain the tetrahydrate form.

-

Caption: Workflow for the synthesis of this compound tetrahydrate.

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of this compound in a given solvent.[3]

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent (e.g., deionized water) in a sealed flask.[3]

-

Equilibration: Place the flask in a shaker or incubator at a constant temperature (e.g., 20°C) and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: Allow the suspension to stand undisturbed for a set period (e.g., 15 minutes) for the undissolved solid to settle.[4] Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Analysis: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as atomic absorption spectroscopy for calcium or a titrimetric method.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

Caption: Experimental workflow for solubility determination by the shake-flask method.

Powder X-ray Diffraction (PXRD)

PXRD is used to determine the crystal structure and phase purity of this compound.

-

Sample Preparation: Finely grind the this compound powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Instrument Setup:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

-

-

Data Collection: Run the XRD scan and collect the diffraction pattern.

-

Data Analysis:

-

Identify the peak positions (2θ) and intensities.

-

Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

-

Compare the obtained pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase and determine the crystal structure.

-

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis (TGA/DSC)

TGA and DSC are performed to study the thermal stability and decomposition of this compound.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Instrument Setup (TGA):

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.[2]

-

Heating Rate: 10°C/min.

-

Temperature Range: Ambient to 800°C.

-

-

Instrument Setup (DSC):

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10°C/min.

-

Temperature Range: Ambient to 600°C.

-

Reference: An empty crucible.

-

-

Data Collection: Heat the sample according to the set temperature program and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA: Determine the temperatures of decomposition steps and the corresponding mass losses.

-

DSC: Identify the temperatures of endothermic and exothermic events.

-

Caption: Workflow for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Spectroscopic Analysis

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture in a die under high pressure to form a thin, transparent pellet.[10]

-

-

Instrument Setup:

-

Spectral Range: 4000 - 400 cm⁻¹.[9]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected first.

-

Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

-

Instrument Setup:

-

Laser Wavelength: 532 nm or 785 nm.

-

Laser Power: 1-50 mW (adjusted to avoid sample degradation).

-

Exposure Time: 1-10 seconds.

-

Accumulations: 10-20.

-

-

Data Collection: Focus the laser on the sample and collect the Raman spectrum.

-

Data Analysis: Identify the Raman shifts and assign them to the corresponding molecular vibrations.

Applications in Drug Development

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations.

-

Buffering Agent: Its pH in a slurry is near neutral, allowing it to act as a buffering agent to maintain the pH stability of formulations.

-

Chelating Properties: this compound exhibits chelating properties, which can be utilized in antioxidant formulations.

-

Solid and Liquid Dosage Forms: It can be incorporated into both solid oral dosage forms and liquid formulations.

The stringent quality control and comprehensive documentation support available for pharmaceutical-grade this compound facilitate its use in regulated drug products.

Note: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Researchers should verify experimental parameters and safety information before conducting any procedures.

References

- 1. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 2. enamine.net [enamine.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. ijirset.com [ijirset.com]

- 9. hou.usra.edu [hou.usra.edu]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

calcium tartrate crystal structure and morphology analysis

An In-depth Technical Guide on the Crystal Structure and Morphology Analysis of Calcium Tartrate

Introduction

This compound, the calcium salt of L-tartaric acid, is a crystalline compound of considerable interest across various scientific and industrial domains, most notably in the wine industry where its precipitation can be a significant quality factor.[1] A thorough understanding of its crystal structure and morphology is paramount for controlling its crystallization, predicting its behavior in different environments, and leveraging its properties in applications ranging from food science to pharmaceutical development. This technical guide offers a comprehensive examination of the crystallographic and morphological characteristics of this compound, supplemented with detailed experimental protocols for its analysis.

Crystal Structure of this compound

This compound is known to exist in several hydrated forms, with the tetrahydrate being the most prevalent and extensively studied. Anhydrous and dihydrate forms have also been identified.

Calcium L-Tartrate Tetrahydrate

The naturally occurring enantiomer in sources like grapes is L-(+)-tartaric acid, which forms calcium L-tartrate tetrahydrate (CaC₄H₄O₆·4H₂O).[1] This form crystallizes in an orthorhombic system.[2][3][4]

Table 1: Crystallographic Data for Calcium L-Tartrate Tetrahydrate

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [2][3][4] |

| Space Group | P2₁2₁2₁ | [2][3] |

| Unit Cell Dimensions | ||

| a (Å) | 9.1587 – 9.45900 | [2][4] |

| b (Å) | 9.5551 – 10.573 | [2][3] |

| c (Å) | 9.62 – 10.517 | [2][3] |

| α, β, γ (°) | 90, 90, 90 | [5] |

| Volume (V) (ų) | 918.8 – 938.4 | [2][3] |

| Formula Units (Z) | 4 | [3][6] |

| Calculated Density (ρ) (g/cm³) | 1.817 – 1.84 | [3] |

Other Crystalline Forms

While less common, anhydrous and dihydrate forms of this compound have also been characterized. Additionally, the racemic mixture of this compound tetrahydrate exhibits a different crystal system.

Table 2: Crystallographic Data for Other Forms of this compound

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |

| Anhydrous | Orthorhombic | C222₁ | 7.6418 | 9.9656 | 7.2395 | 90 | 90 | 90 | [5] |

| Dihydrate | - | - | - | - | - | - | - | - | [7] |

| Racemic Tetrahydrate | Triclinic | P1 | - | - | - | - | - | - | [2] |

Crystal Morphology

The external habit of this compound crystals is highly dependent on the conditions of their formation. Various morphologies have been observed, including:

-

Bipyramidal or Rhomboid: Commonly observed in wine.[6]

-

Diamond-shaped: Often whitish and semitransparent.[4]

-

Needle-shaped and Plate-like: These morphologies can also be obtained under specific growth conditions.[8]

Several factors are known to influence the resulting crystal morphology:

-

pH: The pH of the growth medium is a critical parameter that affects nucleation and growth rates, thereby influencing the crystal habit.[4][9]

-

Temperature: Temperature impacts the solubility of this compound, with lower temperatures generally decreasing solubility.[10][11] However, unlike potassium bitartrate, the kinetics of this compound precipitation are less affected by temperature changes.[9]

-

Presence of Other Compounds: Substances such as malic acid can inhibit the crystallization process.[6]

Experimental Protocols

Crystal Synthesis: Single Diffusion Gel Technique

This technique is effective for growing high-quality single crystals of sparingly soluble salts.

Materials:

-

Sodium metasilicate (B1246114) solution

-

Tartaric acid solution

-

Calcium chloride solution

-

Glass test tubes

-

Cotton plugs

Procedure:

-

Gel Preparation: A silica (B1680970) gel is prepared by mixing a sodium metasilicate solution with a tartaric acid solution within a test tube. The pH of this gel is a crucial factor and should be carefully controlled; a pH range of 4.2 to 4.4 has been found to be optimal for growing well-developed single crystals.[4]

-

Gel Setting: The prepared gel is left undisturbed for a period of one to two days to allow it to set properly.

-

Reactant Addition: A supernatant solution of calcium chloride is carefully poured over the set gel.[4]

-

Crystal Growth: The test tube is sealed with a cotton plug and left in a stable temperature environment. Calcium ions from the supernatant solution diffuse into the gel, reacting with the tartrate ions to initiate crystal nucleation and growth.

-

Harvesting: After a sufficient growth period, the crystals are carefully extracted from the gel, washed with deionized water, and air-dried.

Characterization Methods

XRD is a fundamental technique for determining the crystal structure, unit cell dimensions, and space group of a crystalline material.

Instrumentation:

-

A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).[4]

Powder XRD Protocol:

-

Sample Preparation: A representative sample of the this compound crystals is finely ground into a homogenous powder.

-

Data Collection: The powdered sample is mounted on a sample holder, and the XRD pattern is recorded over a specific 2θ range (e.g., 10-80°).

-

Data Analysis: The resulting diffractogram is analyzed to identify the peak positions and intensities. This data is then used to determine the lattice parameters and confirm the crystal structure by comparing it with known standards (e.g., JCPDS files).[12]

SEM is employed to visualize the surface morphology of the crystals.

Instrumentation:

-

Scanning Electron Microscope

Protocol:

-

Sample Mounting: The this compound crystals are mounted onto an aluminum stub using conductive double-sided carbon tape.[13]

-

Sputter Coating: As this compound is a non-conductive material, the mounted sample must be coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging effects during imaging.

-

Imaging: The prepared stub is placed into the SEM chamber. The instrument is operated at an appropriate accelerating voltage to acquire high-resolution images of the crystal surfaces, revealing their morphology and topography.[8]

TGA/DTA provides information on the thermal stability and the presence of hydrated water in the crystal structure.

Instrumentation:

-

Simultaneous TGA/DTA thermal analyzer

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the crystal sample (typically 5-10 mg) is placed in a crucible (e.g., alumina).

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Interpretation: The TGA curve plots the percentage of weight loss against temperature, which can be used to quantify the water of hydration.[1] The DTA curve shows endothermic or exothermic events, such as dehydration and decomposition, as peaks.[4]

Visual Diagrams

Caption: Experimental workflow for the synthesis and analysis of this compound crystals.

Caption: Logical relationship of factors influencing this compound crystallization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Revisiting a natural wine salt: calcium (2R,3R)-tartrate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | C4H4CaO6 | CID 9815471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Thermal Properties , Crystal Structure , and Phase Transition of Racemic CaC 4 H 4 O 6 • 4 H 2 O Single Crystals | Semantic Scholar [semanticscholar.org]

- 7. This compound dihydrate | C4H4CaO6 | CID 102600827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. enartis.com [enartis.com]

- 10. The Crystallization Kinetics of this compound From Model Solutions and Wines | American Journal of Enology and Viticulture [ajevonline.org]

- 11. This compound | 3164-34-9 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

An In-depth Technical Guide to the Solubility of Calcium Tartrate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium tartrate, a compound of significant interest in the pharmaceutical and food industries.[1][2] Sourced from wine industry byproducts, this calcium salt of L-tartaric acid serves as a food preservative, acidity regulator, and a pharmaceutical excipient.[1][2] Its solubility characteristics are critical for its application, influencing bioavailability, formulation stability, and efficacy. This document collates quantitative solubility data, details experimental protocols for solubility determination, and illustrates the chemical dynamics of its dissolution.

Quantitative Solubility Data

The solubility of this compound is influenced by several factors, including temperature, pH, and the nature of the solvent. The following tables summarize the available quantitative data to provide a clear comparison.

Solubility in Aqueous Solutions

This compound is slightly soluble in water, with its solubility showing a positive correlation with temperature.[1][3]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.026 - 0.037 |

| 20 | 0.01 - 0.034 |

| 85 | 0.2 |

Data sourced from multiple references, slight variations may be observed.[1][3][4]

The pH of the aqueous solution significantly impacts the solubility of this compound.[5][6] In acidic conditions, the tartrate ion is protonated, shifting the equilibrium and leading to increased solubility.[7] Conversely, in neutral to alkaline conditions, the tartrate ion concentration is higher, promoting the precipitation of this compound. The solubility of this compound increases significantly in hyperalkaline solutions (pH > 13) due to the formation of soluble complexes.[5]

Solubility in Organic Solvents

This compound exhibits limited solubility in most organic solvents.

| Solvent | Solubility Description |

| Ethanol | Sparingly soluble |

| Diethyl Ether | Slightly soluble |

Qualitative descriptions are provided due to a lack of specific quantitative data in the reviewed literature.[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble salts like this compound requires precise and controlled experimental methods. The following protocols are generalized from standard laboratory practices for solubility measurement.[8][9][10]

Shake-Flask Method for Equilibrium Solubility

This is a conventional and widely used method to determine the equilibrium solubility of a compound.[10]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Analytical instrumentation for quantification (e.g., HPLC, Atomic Absorption Spectroscopy, ICP-MS)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid pellet at the bottom. For further purification, the collected supernatant can be filtered through a membrane filter (e.g., 0.22 µm) that is compatible with the solvent.

-

Quantification: Analyze the concentration of calcium or tartrate in the filtrate using a validated analytical method. For aqueous solutions, Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the calcium concentration. High-Performance Liquid Chromatography (HPLC) can be employed to quantify the tartrate concentration.

-

Calculation: The solubility is then calculated from the measured concentration of the solute in the saturated solution and expressed in units such as g/100 mL or mol/L.

Potentiometric Titration for pH-Dependent Solubility

This method is particularly useful for understanding the effect of pH on the solubility of salts of weak acids like this compound.

Objective: To determine the solubility of this compound as a function of pH.

Materials:

-

This compound

-

Deionized water

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Potentiometer with a calibrated pH electrode

-

Stirring plate and stir bar

Procedure:

-

Slurry Preparation: Prepare a slurry of this compound in deionized water.

-

Titration: While continuously stirring, titrate the slurry with a standardized strong acid. Record the pH of the solution after each incremental addition of the acid. The dissolution of this compound will consume H+ ions, and the pH changes will reflect the solubility at different pH values.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The resulting titration curve can be used to calculate the solubility product constant (Ksp) and understand the pH-solubility profile. The inflection points in the curve correspond to the pKa values of tartaric acid.[11][12]

Chemical Equilibria and Visualization

The solubility of this compound is governed by the dissociation equilibrium of tartaric acid (H₂C₄H₄O₆) and the subsequent precipitation of the calcium salt. Tartaric acid is a weak diprotic acid, and its dissociation occurs in two steps. The relative concentrations of the different tartrate species (H₂C₄H₄O₆, HC₄H₄O₆⁻, and C₄H₄O₆²⁻) are pH-dependent.

The following diagram, generated using Graphviz, illustrates the logical relationship between the dissociation of tartaric acid and the formation of this compound precipitate.

Caption: Chemical equilibria of tartaric acid dissociation and this compound precipitation.

Implications for Drug Development

In the pharmaceutical industry, this compound is used as an excipient.[2] Its low solubility in water can be advantageous for creating sustained-release formulations. However, this same property can pose challenges for dissolution and bioavailability of the active pharmaceutical ingredient (API) if not properly formulated. Understanding the pH-dependent solubility is particularly crucial, as the pH of the gastrointestinal tract varies significantly. A drug formulated with this compound may exhibit different dissolution profiles in the acidic environment of the stomach compared to the more neutral pH of the small intestine. Researchers and formulation scientists must consider these solubility characteristics to ensure optimal drug delivery and performance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. This compound CAS#: 3164-34-9 [chemicalbook.com]

- 4. This compound | C4H4CaO6 | CID 9815471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. enartis.com [enartis.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Natural Occurrence of Calcium Tartrate in Plant Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tartrate, the calcium salt of tartaric acid, is a naturally occurring compound found in a variety of plant materials. Its presence is of significant interest to researchers in fields ranging from food science and oenology to pharmacology and drug development. In plants, the formation of this compound crystals is a mechanism for calcium sequestration and detoxification. For industries, it represents a source of tartaric acid and a factor to be managed in processes like winemaking. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including its biosynthesis, quantification, and the experimental protocols for its analysis.

Natural Occurrence and Distribution

This compound is most notably found in high concentrations in grapes (Vitis vinifera) and tamarinds (Tamarindus indica).[1] In grapes, it, along with potassium bitartrate, is a major component of the crystalline deposits known as "wine diamonds" that can form during winemaking and aging.[2] Grape pomace, the solid remains of grapes after pressing, is a significant source of this compound.[3][4] Tamarind pulp also contains a substantial amount of tartaric acid, much of which exists as its potassium and calcium salts.[5][6]

While grapes and tamarinds are the most well-known sources, tartaric acid and its salts are present in other plants, though often in lower concentrations. The accumulation of these compounds can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.

Quantitative Data on this compound in Plant Materials

The following table summarizes available quantitative data on the this compound content in various plant materials. It is important to note that much of the available literature focuses on tartaric acid or total tartrates, rather than specifically quantifying the calcium salt. The data presented here is based on direct measurements of this compound where available.

| Plant Material | Plant Part | This compound Content (% w/w) | Reference(s) |

| Grape (Vitis vinifera cv. Emir) | Pomace | 1.3 (dilute acid extraction), 2.1 (hot water extraction) | [3][4] |

| Grape (Vitis vinifera cv. Okuzgozu) | Pomace | 1.7 (dilute acid extraction), 2.5 (hot water extraction) | [3][4] |

| Grape (Vitis vinifera cv. Bogazkere) | Pomace | 2.0 (dilute acid extraction), 3.1 (hot water extraction) | [3][4] |

Biosynthesis of Tartaric Acid in Plants

The biosynthesis of tartaric acid, the precursor to this compound, is best understood in grapevines. The primary pathway originates from L-ascorbic acid (Vitamin C). While several pathways have been proposed, the C4/C5 cleavage of an ascorbic acid-derived intermediate is considered the main route in grapes.

The key steps in this pathway are:

-

Conversion of L-ascorbic acid to 2-keto-L-gulonic acid.

-

Reduction of 2-keto-L-gulonic acid to L-idonic acid, a reaction catalyzed by an aldo-keto reductase.

-

Oxidation of L-idonic acid to 5-keto-D-gluconic acid by L-idonate dehydrogenase.

-

Cleavage of 5-keto-D-gluconic acid to yield a four-carbon precursor and a two-carbon fragment.

-

Oxidation of the four-carbon precursor to L-tartaric acid.

Once synthesized, tartaric acid can react with available calcium ions within the plant cells to form this compound crystals, which are often sequestered in vacuoles.

Signaling Pathway of Tartaric Acid Biosynthesis in Vitis vinifera

Experimental Protocols

The analysis of this compound in plant materials typically involves extraction, followed by quantification. Below are detailed methodologies for key experiments.

Gravimetric Determination of Tartaric Acid as this compound (OIV-MA-AS313-05A)

This method is an official protocol from the International Organisation of Vine and Wine (OIV) for the determination of tartaric acid by precipitation as calcium (±)tartrate.[7]

Principle: Tartaric acid is precipitated in the form of calcium (±)tartrate under controlled pH conditions, followed by gravimetric determination.

Reagents:

-

Calcium acetate (B1210297) solution (10 g/L of Calcium)

-

Ammonium (B1175870) D(–) tartrate solution (6.126 g/L)

-

L(+) tartaric acid solution (5 g/L)

-

Precipitation solution (pH 4.75) containing D(–) ammonium tartrate and calcium acetate.

-

Dilute hydrochloric acid

-

40% Sodium hydroxide (B78521) solution

-

EDTA solution (0.05 M)

Procedure:

-

Sample Preparation: For wine or juice samples, if meta-tartaric acid has been added, it must first be hydrolyzed.

-

Precipitation:

-

Place 500 mL of the precipitation solution and 10 mL of the sample (e.g., wine) into a 600 mL beaker.

-

Mix and initiate precipitation by rubbing the sides of the beaker with a glass rod.

-

Allow the precipitation to proceed for 12 hours (overnight).

-

-

Filtration and Washing:

-

Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4) under vacuum.

-

Wash the precipitate three times with approximately 30 mL of distilled water each time.

-

-

Drying and Weighing:

-

Dry the crucible with the precipitate in an oven at 70°C to a constant weight.

-

Let the crucible cool in a desiccator before weighing.

-

The weight of the crystallized calcium (±) tartrate is determined by difference.

-

-

Volumetric Confirmation (Optional):

-

Dissolve the weighed precipitate in the crucible with 10 mL of dilute hydrochloric acid.

-

Wash the crucible with 50 mL of distilled water.

-

Add 5 mL of 40% sodium hydroxide solution and a suitable indicator.

-

Titrate with 0.05 M EDTA solution.

-

Sequential Extraction of Organic Acids from Plant Tissue

This method can be adapted for the selective extraction of different forms of organic acids and their salts.[8][9]

Principle: A sequential extraction with solvents of different polarities and pH allows for the separation of water-soluble and acid-soluble organic acid salts.

Procedure:

-

Homogenization: Homogenize a known weight of fresh or frozen plant tissue in ultra-pure water.

-

Water-Soluble Extraction:

-

Centrifuge the homogenate and collect the supernatant. This fraction contains water-soluble organic acids and their salts, including a portion of this compound.

-

Repeat the extraction of the pellet with water to ensure complete recovery of water-soluble compounds. Combine the supernatants.

-

-

Acid-Soluble Extraction:

-

The remaining pellet is then extracted with a dilute acid (e.g., 0.5 M HCl). This will dissolve acid-soluble salts like this compound.

-

Centrifuge and collect the supernatant.

-

-

Analysis: The different fractions can then be analyzed for tartaric acid and calcium content using methods like HPLC and ICP-OES, respectively, to determine the amount of this compound in each fraction.

High-Performance Liquid Chromatography (HPLC) for Tartaric Acid Quantification

HPLC is a common method for the separation and quantification of organic acids in plant extracts.[4][10]

Principle: The plant extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a mobile phase that allows for the separation of tartaric acid from other organic acids. Detection is typically performed using a UV detector.

General Procedure:

-

Sample Preparation: The aqueous or acidic extract from the sequential extraction is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient elution with a buffered aqueous solution (e.g., potassium dihydrogen phosphate (B84403) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength around 210-214 nm.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

-

Quantification: A calibration curve is generated using standard solutions of tartaric acid of known concentrations. The concentration of tartaric acid in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the extraction, quantification, and confirmation of this compound in plant materials.

Conclusion

The natural occurrence of this compound in plant materials is a subject of considerable scientific and industrial importance. While prominently found in grapes and tamarinds, its presence in other plant species warrants further investigation. The biosynthesis of its precursor, tartaric acid, via the ascorbic acid pathway has been elucidated, particularly in grapevines. For accurate quantification, a combination of extraction techniques followed by gravimetric and chromatographic methods is recommended. The protocols and workflows provided in this guide offer a robust framework for researchers and professionals in the field to further explore the role and distribution of this compound in the plant kingdom.

References

- 1. scribd.com [scribd.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 4. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 6. japsonline.com [japsonline.com]

- 7. Tartaric Acid (gravimetry) (Type-IV) | OIV [oiv.int]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Ferroelectric and Dielectric Properties of Calcium Tartrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium tartrate, a crystalline compound with the chemical formula CaC₄H₄O₆, has garnered interest within the scientific community for its notable ferroelectric and dielectric properties.[1][2][3] This technical guide provides an in-depth overview of these characteristics, presenting a compilation of quantitative data, detailed experimental methodologies for crystal growth and characterization, and visual representations of key processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, solid-state physics, and drug development, where the unique electrical properties of crystalline structures are of paramount importance.

Core Ferroelectric and Dielectric Properties

This compound single crystals exhibit ferroelectricity, a property characterized by a spontaneous electric polarization that can be reversed by the application of an external electric field.[1][4] This behavior is intrinsically linked to its dielectric properties, which describe how the material stores and dissipates electrical energy when subjected to an electric field.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the ferroelectric and dielectric properties of this compound crystals. It is important to note that these properties can be significantly influenced by crystal quality, measurement conditions (such as temperature and frequency), and the presence of dopants.[4]

| Property | Value | Conditions | Reference |

| Crystal System | Orthorhombic | - | [5] |

| Lattice Parameters | a = 9.45900 Å, b = 6.46400 Å, c = 5.39600 Å | - | [5] |

| Dielectric Constant (K) | 14.3 | Room Temperature (~30°C), 102 Hz | [4] |

| Dielectric Constant (K) at Curie Temperature | 93 | 123°C, 102 Hz | [4] |

| Curie Temperature (Tc) | 123°C | - | [4] |

| Remanent Polarization (Pr) | Not explicitly reported in the reviewed literature | - | - |

| Coercive Field (Ec) | Not explicitly reported in the reviewed literature | - | - |

Table 1: Ferroelectric and Dielectric Properties of this compound Single Crystals.

Note: While the existence of a ferroelectric hysteresis loop has been confirmed, specific values for remanent polarization and coercive field for pure this compound single crystals were not available in the reviewed literature. The methodology to determine these values is described in Section 3.2.

For copper-doped this compound tetrahydrate crystals, the dielectric behavior shows a notable temperature dependence at low frequencies.

| Property | Value | Conditions | Reference |

| Maximum Dielectric Constant (Kmax) | 100.07 | 75°C | [4] |

| Frequency Range | 102 – 700 Hz | - | [4] |

Table 2: Dielectric Properties of Cu²⁺ Doped this compound Tetrahydrate Crystals.

Experimental Protocols

This section provides detailed methodologies for the growth of this compound single crystals and the characterization of their ferroelectric and dielectric properties.

Crystal Growth by Single Diffusion Gel Method

The single diffusion gel method is a widely used technique for growing high-quality single crystals of sparingly soluble compounds like this compound.[5][6][7][8]

Materials and Reagents:

-

Sodium Metasilicate (B1246114) (Na₂SiO₃)

-

L-Tartaric Acid (C₄H₆O₆)

-

Calcium Chloride (CaCl₂)

-

Distilled Water

-

Glass test tubes (e.g., 25 mm diameter, 200 mm length)

-

Beakers, magnetic stirrer, pH meter

Procedure:

-

Gel Preparation:

-

Prepare a 1.0 M solution of L-tartaric acid in distilled water.

-

Prepare a solution of sodium metasilicate with a specific gravity of approximately 1.03.

-

Slowly add the tartaric acid solution to the sodium metasilicate solution while continuously stirring to avoid premature gelling.

-

Adjust the pH of the mixture to a range of 4.2 to 4.4 for optimal crystal growth.[5]

-

-

Gel Setting:

-

Pour the resulting solution into clean test tubes.

-

Seal the test tubes with cotton plugs to prevent rapid evaporation and contamination.

-

Allow the gel to set for 24-48 hours at room temperature until it becomes firm.

-

-

Supernatant Solution Addition:

-

Once the gel has set, carefully pour a 1.0 M solution of calcium chloride as the supernatant solution over the gel.

-

-

Crystal Growth:

-

Keep the test tubes undisturbed at a constant temperature (e.g., 40°C for ferroelectric-grade crystals).[4]

-

Crystals will start to nucleate and grow within the gel matrix over a period of several days to weeks.

-

-

Harvesting:

-

Once the crystals have reached the desired size, carefully remove them from the gel and wash them with distilled water.

-

Figure 1: Experimental workflow for this compound crystal growth.

Ferroelectric Hysteresis Loop Measurement

The ferroelectric nature of a material is definitively confirmed by observing a P-E (Polarization vs. Electric Field) hysteresis loop. The Sawyer-Tower circuit is a classic and effective setup for this measurement.[2][4][9][10]

Equipment:

-

High-voltage AC power supply (function generator with a high-voltage amplifier)

-

Oscilloscope with X-Y mode

-

Standard linear capacitor (C_ref) with a capacitance much larger than the sample capacitance

-

Sample holder with electrodes

-

High-quality connecting cables

Procedure:

-

Sample Preparation:

-

Select a well-formed single crystal of this compound.

-

Apply conductive electrodes (e.g., silver paint or sputtered gold) to two opposite faces of the crystal to form a parallel plate capacitor structure.

-

Measure the area (A) of the electrodes and the thickness (d) of the crystal.

-

-

Circuit Assembly:

-

Connect the sample (C_x) in series with the reference capacitor (C_ref).

-

Apply the AC voltage from the power supply across the series combination.

-

Connect the voltage across the sample (V_x) to the X-input of the oscilloscope.

-

Connect the voltage across the reference capacitor (V_ref) to the Y-input of the oscilloscope.

-

-

Measurement:

-

Apply a sinusoidal AC voltage of varying amplitude and frequency (e.g., 50-100 Hz) to the circuit.

-

Observe the P-E hysteresis loop on the oscilloscope screen. The horizontal axis represents the electric field (E = V_x / d), and the vertical axis is proportional to the polarization (P = (C_ref * V_ref) / A).

-

-

Data Extraction:

-

Remanent Polarization (Pr): The polarization at zero electric field (the intercept on the Y-axis).

-

Coercive Field (Ec): The electric field required to reduce the polarization to zero (the intercept on the X-axis).

-

Figure 2: Schematic of the Sawyer-Tower circuit.

Dielectric Constant and Dielectric Loss Measurement

The dielectric constant (K or ε') and dielectric loss tangent (tan δ) are crucial parameters for characterizing the dielectric properties of a material. These are typically measured using an LCR meter.[11][12][13][14]

Equipment:

-

LCR meter

-

Sample holder with a temperature controller

-

Furnace or cryostat for temperature-dependent measurements

-

Computer for data acquisition

Procedure:

-

Sample Preparation:

-

Prepare the this compound crystal in the form of a thin, flat pellet with parallel faces.

-

Apply conductive electrodes to the parallel faces.

-

Measure the area (A) and thickness (d) of the sample.

-

-

Measurement Setup:

-

Place the sample in the sample holder and connect the electrodes to the LCR meter.

-

For temperature-dependent measurements, place the sample holder inside a furnace or cryostat.

-

-

Data Acquisition:

-

Set the LCR meter to measure capacitance (C) and dissipation factor (D, which is tan δ).

-

Perform measurements over a range of frequencies (e.g., 100 Hz to 1 MHz) and temperatures.

-

-

Calculation:

-

The dielectric constant (K) is calculated using the formula: K = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

-

The dielectric loss tangent is directly obtained from the LCR meter as the dissipation factor (D).

-

Figure 3: Workflow for dielectric property measurement.

Factors Influencing Ferroelectric and Dielectric Properties

The observed ferroelectric and dielectric properties of this compound crystals are sensitive to several factors, which must be carefully controlled during synthesis and characterization.

Figure 4: Factors influencing the properties of this compound.

-

Crystal Growth Conditions: As highlighted in the experimental protocol, parameters such as the pH of the gel, the concentration of reactants, and the growth temperature are critical in obtaining high-quality single crystals with well-defined properties.[4][5]

-

Doping: The introduction of dopants, such as Cu²⁺, can significantly alter the dielectric constant and the Curie temperature of this compound crystals.[4]

-

Measurement Parameters: The dielectric constant and loss are frequency and temperature-dependent. Therefore, it is essential to specify these conditions when reporting data.

-

Crystal Defects and Purity: The presence of impurities and structural defects can impact the domain wall motion and, consequently, the ferroelectric and dielectric response.

Conclusion

This technical guide has provided a comprehensive overview of the ferroelectric and dielectric properties of this compound crystals, drawing from the available scientific literature. While the ferroelectric nature of this compound is established, further research is required to fully quantify its hysteresis loop parameters, namely the remanent polarization and coercive field. The detailed experimental protocols for crystal growth and characterization presented herein offer a solid foundation for future investigations into this promising material. For professionals in drug development, understanding the crystalline and electrical properties of such materials can be crucial for formulation, stability studies, and the development of novel drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Ferroelectric Studies, Sawyer–Tower Circuit [ebrary.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. oldisrj.lbp.world [oldisrj.lbp.world]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. ijirset.com [ijirset.com]

- 9. Electrical Measurements [warwick.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. physlab.org [physlab.org]

- 13. casa-acharya.com [casa-acharya.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Calcium Tartrate: Properties, Synthesis, and Potential Applications in Modulating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium tartrate, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and a discussion of its potential applications in scientific research, particularly in the context of cellular signaling and drug development. While this compound is widely recognized in the food and beverage industries, its utility as a biocompatible source of calcium ions presents opportunities for its application in modulating calcium-dependent signaling pathways.

Core Properties of this compound

This compound is the calcium salt of tartaric acid. Its properties are summarized below.

| Identifier | Value | Citation |

| Molecular Formula | CaC₄H₄O₆ | [1] |

| CAS Number | 3164-34-9 (anhydrous) | [1] |

| IUPAC Name | calcium (2R,3R)-2,3-dihydroxybutanedioate |

| Physical and Chemical Properties | Value | Citation |

| Molar Mass | 190.16 g/mol (anhydrous), 260.21 g/mol (tetrahydrate) | [1] |

| Appearance | White or off-white crystalline powder | [2] |

| Density | 1.817 g/cm³ (tetrahydrate) | [1] |

| Melting Point | Decomposes | |

| Solubility in Water | 0.037 g/100 mL (0 °C), 0.2 g/100 mL (85 °C) | [1] |

| Crystal Structure (L-tartrate) | Value | Citation |

| Crystal System | Orthorhombic | [3] |

| Lattice Parameters | a = 9.4590 Å, b = 6.4640 Å, c = 5.3960 Å | [3] |

Experimental Protocols

Synthesis of this compound Crystals (Single Diffusion Gel Technique)

This method is employed for growing well-defined single crystals of this compound.

Materials:

-

Sodium metasilicate (B1246114) solution

-

Tartaric acid solution (e.g., 1 M)

-

Calcium chloride solution (e.g., 1 M)

-

Glass test tubes (25 cm length, 2.5 cm diameter)

-

Double distilled water

Protocol:

-

Prepare a silica (B1680970) gel by mixing a sodium metasilicate solution with a tartaric acid solution in a test tube. The pH of the gel is a critical parameter and should be optimized (e.g., in the range of 4.2 to 4.4) to obtain well-developed crystals.[3]

-

Allow the gel to set for a specific period (gel aging).

-

Once the gel has set, carefully pour the calcium chloride solution on top of the gel. This solution acts as the supernatant.

-

Seal the test tube to prevent evaporation and contamination.

-

Allow the system to stand at a constant temperature. Calcium ions will diffuse into the gel and react with the tartrate ions, leading to the slow growth of this compound crystals within the gel matrix.[3]

-

Monitor crystal growth over time. The size and morphology of the crystals are influenced by parameters such as gel density, pH, reactant concentrations, and aging time.[3]

Synthesis of this compound Nanoparticles (Wet Chemical Method)

This protocol describes a surfactant-mediated approach to synthesize this compound nanoparticles.[4][5]

Materials:

-

Tartaric acid solution (e.g., 1 M)

-

Calcium chloride solution (e.g., 1 M)

-

Surfactant (e.g., Triton X-100)

-

Sodium metasilicate solution (SMS)

Protocol:

-

In a beaker, mix the tartaric acid solution and the surfactant at room temperature.[5]

-

Add the calcium chloride solution to the mixture.[5]

-

Introduce the sodium metasilicate solution to initiate the precipitation of this compound nanoparticles.[5]

-

The resulting nanoparticles can be collected by centrifugation, washed with distilled water and ethanol (B145695) to remove impurities, and then dried.

-

The size of the resulting nanoparticles typically falls in the range of 20-25 nm.[4]

Characterization Techniques

-

Powder X-ray Diffraction (XRD): Used to determine the crystal structure and average crystallite size of the synthesized this compound. The Scherrer formula can be applied to the XRD peak broadening to estimate the crystallite size of nanoparticles.[4][5]

-

Transmission Electron Microscopy (TEM): Employed to visualize the morphology and determine the particle size of the synthesized nanoparticles.[4][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the synthesized material, confirming the formation of this compound.[4][5]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and the presence of water molecules of hydration. For example, TGA can show that this compound nanoparticles are stable up to 120°C and contain two water molecules.[4][5]

Role in Cellular Signaling and Drug Development

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including gene transcription, proliferation, apoptosis, and muscle contraction. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cell function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the components of calcium signaling pathways attractive targets for drug development.

While there is no direct evidence of this compound itself being an active modulator of a specific signaling pathway, its significance lies in its potential use as a biocompatible and sparingly soluble source of extracellular calcium ions. The concentration of extracellular Ca²⁺ is a key factor that influences the driving force for Ca²⁺ entry into the cell through various ion channels. By providing a controlled release of Ca²⁺, this compound could be investigated as a tool to modulate the activity of calcium-sensing receptors (CaSR) or store-operated calcium entry (SOCE), thereby influencing downstream signaling cascades.

Furthermore, the development of this compound nanoparticles opens avenues for its use in drug delivery systems, similar to other calcium-based nanoparticles like calcium carbonate and calcium phosphate.[4][6][7] These nanoparticles are generally biocompatible and biodegradable.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

Caption: A generalized intracellular calcium signaling pathway initiated by a G-protein coupled receptor (GPCR).

Caption: Logical flow of how this compound could potentially modulate intracellular calcium signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oiv.int [oiv.int]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [researchportal.murdoch.edu.au]

- 7. Biological and Medical Applications of Calcium Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystalline Maze: An In-depth Technical Guide to the Polymorphism of Calcium Tartrate

For Researchers, Scientists, and Drug Development Professionals

Calcium tartrate, a salt of tartaric acid, is a compound of significant interest across various scientific disciplines, from oenology, where its precipitation impacts wine quality, to materials science and pharmaceuticals. The ability of this compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities for researchers and industry professionals. Understanding and controlling the formation of these different polymorphs is crucial for predicting its behavior, ensuring product stability, and designing novel materials with specific properties.

This technical guide provides a comprehensive overview of the current understanding of this compound polymorphism. It delves into the structural characteristics of its known crystalline forms, details experimental protocols for their synthesis and characterization, and presents a comparative analysis of their key physicochemical properties.

The Polymorphic Landscape of this compound

This compound is known to crystallize in several forms, primarily as hydrates, with the number of water molecules in the crystal lattice being a key differentiating factor. The most commonly encountered polymorphs include a tetrahydrate and a hexahydrate. Additionally, dihydrate, anhydrous, and a triclinic form of the tetrahydrate have been reported.

Structural and Physicochemical Properties